
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine: is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine moiety, with a 4,4-dimethylcyclohexyl substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine typically involves the reaction of 4-(4,4-dimethylcyclohexyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
科学研究应用
Chemistry: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Methylphenethylamine: Shares a similar phenylmethanamine structure but lacks the cyclohexyl substituent.
3,4-Dimethoxyphenethylamine: Contains methoxy groups on the phenyl ring instead of the cyclohexyl group.
4,4’-Methylenebis(cyclohexylamine): Features a similar cyclohexyl structure but with a different substitution pattern.
Uniqueness: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
属性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC 名称 |
[4-(4,4-dimethylcyclohexyl)phenyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-11,16H2,1-2H3 |
InChI 键 |
QPXNWEFZUKOHTL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


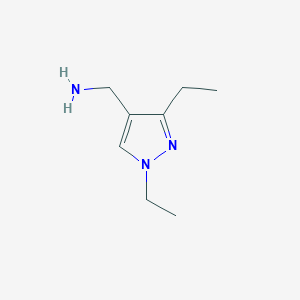
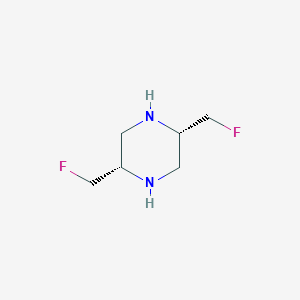
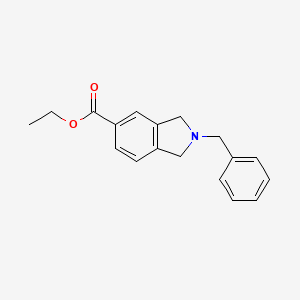

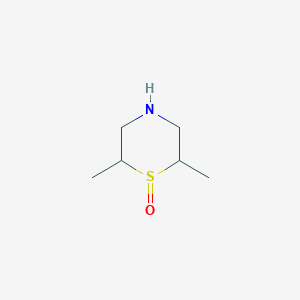

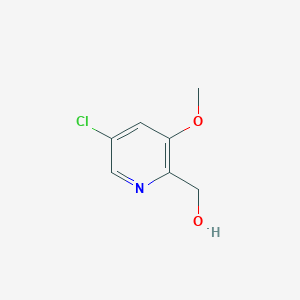
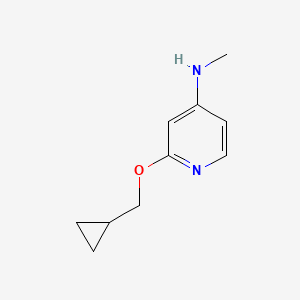
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
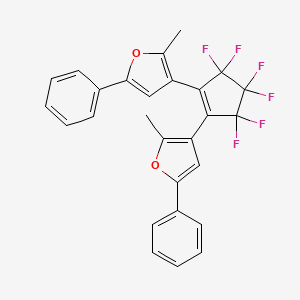
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
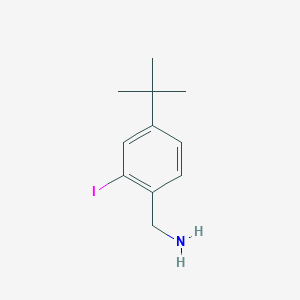
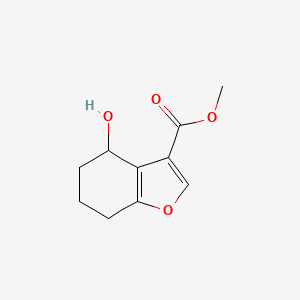
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
